Triphenylbismuth dichloride

Catalog No.
S602409
CAS No.
594-30-9
M.F
C18H15BiCl2
M. Wt
511.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylbismuth dichloride

CAS Number

594-30-9

Product Name

Triphenylbismuth dichloride

IUPAC Name

triphenylbismuth(2+);dichloride

Molecular Formula

C18H15BiCl2

Molecular Weight

511.2 g/mol

InChI

InChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2

InChI Key

QWMMHFXTVYRMTO-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl

Synonyms

TPBC compound, triphenylbismuthdichloride

Canonical SMILES

C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-]

Organic Synthesis and Catalysis

  • Reagent: TPBiCl serves as a versatile reagent in various organic reactions. For instance, it participates in Lewis acid-mediated Friedel-Crafts reactions and facilitates the formation of carbon-carbon and carbon-heteroatom bonds [].
  • Catalyst: TPBiCl can act as a catalyst for specific organic transformations. Studies have explored its potential in cyclization reactions, rearrangement reactions, and the synthesis of heterocyclic compounds [].

Source

[] Triphenylbismuth Dichloride | CAS 594-30-9 | SCBT - Santa Cruz Biotechnology ()

Precursor for Bismuth Compounds

TPBiCl serves as a crucial starting material for the synthesis of other organobismuth compounds. These derivatives often possess distinct properties compared to TPBiCl itself, expanding the range of potential applications in various fields [].

Source

[] Synthesis and Structural Study of Triphenylbismuth Bis (Salicylate) - Scientific Research Publishing ()

Potential Therapeutic Properties

Recent research suggests potential therapeutic applications for TPBiCl. Studies have investigated its:

  • Antibacterial and antifungal activity: TPBiCl demonstrates promising activity against certain bacteria and fungi. The exact mechanism of action remains under investigation, but it's believed to involve disruption of the cell membrane.
  • Anticancer properties: TPBiCl shows potential for inhibiting the enzyme glyoxalase I, a target for cancer therapy. Further research is needed to explore its effectiveness and mechanism in this context.

Triphenylbismuth dichloride is an organobismuth compound with the molecular formula C18H15BiCl2\text{C}_{18}\text{H}_{15}\text{BiCl}_2. It is characterized by a central bismuth atom bonded to three phenyl groups and two chlorine atoms. This compound is notable for its use in organic synthesis, particularly in the formation of heterocycles and as a reagent in various

  • Desulfurization Reactions: It has been effectively used to promote the desulfurization of thioureas and thioamides, converting them into more stable compounds such as benzoxazoles and benzimidoyl chlorides under mild conditions .
  • Cyclodesulfurization: This compound facilitates cyclodesulfurization reactions, yielding 2-aminobenzoxazoles from thioureas, showcasing its ability to mediate complex transformations efficiently .
  • Onium Exchange Reactions: Triphenylbismuth dichloride can undergo onium exchange reactions with other organophosphorus compounds, leading to new products with potential biological activity .

Research indicates that triphenylbismuth dichloride exhibits biological activity, particularly as an antimicrobial agent. Its derivatives have shown promise against various bacterial strains, including those resistant to conventional antibiotics. The mechanisms of action are thought to involve disruption of cellular processes, although further studies are needed to elucidate these pathways fully.

The synthesis of triphenylbismuth dichloride can be achieved through several methods:

  • Direct Chlorination: Bismuth trichloride can be reacted with phenylmagnesium bromide or phenyl lithium to produce triphenylbismuth dichloride.
  • Metathetical Reactions: It can also be synthesized by metathesis involving bismuth salts and chlorinated aromatic compounds in suitable solvents like acetone or dichloroethane .
  • Reactions with Salicylic Acid: A notable method includes reacting triphenylbismuth dichloride with salicylic acid to form triphenylbismuth bis(salicylate), illustrating its versatility in forming various derivatives .

Triphenylbismuth dichloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, particularly heterocycles such as benzoxazoles and benzimidazoles .
  • Catalysis: This compound serves as a catalyst in several reactions, enhancing reaction rates and yields under mild conditions.
  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic applications, especially in antimicrobial treatments.

Studies on the interactions of triphenylbismuth dichloride with other compounds reveal its potential for forming coordination complexes. These interactions can lead to the development of new materials with enhanced properties. For instance, its use in conjunction with other metal salts has been shown to improve reaction efficiencies and product selectivities in organic transformations .

Triphenylbismuth dichloride can be compared with several similar organobismuth compounds:

Compound NameFormulaUnique Features
Triphenylbismuth oxideC18H15BiO\text{C}_{18}\text{H}_{15}\text{BiO}Used as an anti-cancer agent; exhibits different reactivity due to the oxide group.
Tris(4-methylphenyl)bismuthC21H21Bi\text{C}_{21}\text{H}_{21}\text{Bi}Exhibits different solubility and reactivity due to methyl substitution on phenyl groups.
Triphenylbismuth triflateC18H15BiF3\text{C}_{18}\text{H}_{15}\text{BiF}_3Shows enhanced electrophilicity; useful in electrophilic aromatic substitutions.

Triphenylbismuth dichloride stands out due to its balance of reactivity and stability, making it particularly useful in synthetic organic chemistry where mild conditions are preferred.

Triphenylbismuth dichloride is an organobismuth compound characterized by the molecular formula C₁₈H₁₅BiCl₂ [2] [4] [6]. The compound represents a pentavalent bismuth derivative with a molecular weight of 511.2 grams per mole [4]. The exact mass of this organometallic species is calculated to be 510.035 grams per mole [4] [2]. The compound is systematically named as dichloro(triphenyl)bismuth or dichlorotriphenylbismuth, reflecting its composition of one bismuth atom coordinated to three phenyl groups and two chlorine atoms [2] [6] [9].

The elemental composition consists of 18 carbon atoms, 15 hydrogen atoms, one bismuth atom, and two chlorine atoms, arranged in a specific three-dimensional configuration that defines its unique chemical properties [4] [9]. This pentavalent bismuth compound belongs to the class of organobismuth compounds where the bismuth center adopts a higher oxidation state compared to the more common trivalent bismuth derivatives [14].

Structural Characteristics and Configuration

The molecular structure of triphenylbismuth dichloride exhibits distinctive configurational features that distinguish it from other organometallic compounds [11] [13]. The compound adopts a specific spatial arrangement where the bismuth atom serves as the central coordinating element, bonded to three phenyl groups and two chlorine atoms [11] [13]. The structural analysis reveals that the three phenyl groups occupy equatorial positions while the two chlorine atoms are positioned at the apical sites of the molecular framework [11] [13].

Crystallographic studies have demonstrated that there are two crystallographically independent molecules in the asymmetric unit, both adopting the same fundamental configuration [11] [13]. However, these molecules possess no overall symmetry due to the asymmetric orientations of the benzene rings within the structure [11] [13]. The phenyl groups exhibit rotational freedom about the bismuth-carbon bonds, contributing to the overall molecular complexity and the absence of perfect symmetry [16].

The compound represents a derivative of triphenylbismuthine, where oxidative addition has occurred to incorporate two chlorine atoms into the coordination sphere [14]. This structural transformation results in the expansion of the bismuth coordination environment from three to five ligands, fundamentally altering the molecular geometry and chemical properties [14].

Trigonal Bipyramidal Geometry

Triphenylbismuth dichloride adopts a trigonal bipyramidal geometry, which represents one of the fundamental molecular shapes in coordination chemistry [11] [13] [15]. In this geometric arrangement, the central bismuth atom is surrounded by five ligands positioned at the vertices of a trigonal bipyramid [11] [13] [15]. The trigonal bipyramidal structure is characterized by two distinct coordination environments: three equatorial positions arranged in a trigonal planar configuration and two axial positions oriented perpendicular to the equatorial plane [15].

The bond angles within the trigonal bipyramidal geometry follow specific geometric constraints [15]. The equatorial ligands are separated by bond angles of approximately 120 degrees, while the axial ligands maintain bond angles of 90 degrees relative to the equatorial plane [15]. The axial-equatorial bond angles are approximately 90 degrees, and the axial-axial bond angle approaches 180 degrees [15].

In triphenylbismuth dichloride, the three phenyl groups occupy the equatorial positions, while the two chlorine atoms are located at the axial positions [11] [13]. This arrangement represents the most stable configuration for this particular ligand combination, minimizing steric repulsion between the bulky phenyl groups by placing them in the more spacious equatorial sites [11] [13]. The chlorine atoms, being smaller and more electronegative, preferentially occupy the axial positions where they can form more effective orbital overlap with the bismuth center [11] [13].

Crystal Structure and Crystallographic Parameters

The crystal structure of triphenylbismuth dichloride has been thoroughly characterized through three-dimensional X-ray crystallographic analysis [11] [13]. The compound crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁ [11] [13]. The unit cell parameters have been precisely determined, with dimensions of a = 9.18 Å, b = 17.11 Å, and c = 22.30 Å [11] [13].

The unit cell contains eight molecules of triphenylbismuth dichloride, indicating a relatively dense packing arrangement within the crystal lattice [11] [13]. The crystal structure determination was accomplished using the heavy-atom method, taking advantage of the high electron density of the bismuth atom to facilitate structure solution [11] [13]. The final refinement using least-squares methods achieved a residual R factor of 0.077 for 1247 independent reflections, indicating a high-quality structure determination [11] [13].

Crystallographic ParameterValue
Crystal systemOrthorhombic [11] [13]
Space groupP2₁2₁2₁ [11] [13]
Unit cell dimensionsa = 9.18 Å, b = 17.11 Å, c = 22.30 Å [11] [13]
Molecules per unit cell (Z)8 [11] [13]
Final R factor0.077 [11] [13]
Independent reflections1247 [11] [13]

The asymmetric unit contains two crystallographically independent molecules, both exhibiting the same trigonal bipyramidal configuration [11] [13]. Despite their similar conformations, the two molecules lack overall symmetry due to the different orientational preferences of the phenyl groups [11] [13]. This structural feature highlights the conformational flexibility inherent in organobismuth compounds and the influence of intermolecular packing forces on molecular conformation [11] [13].

Physical State and Observable Properties

Triphenylbismuth dichloride exists as a solid under standard temperature and pressure conditions [4] [6] [8] [18]. The compound typically appears as a white to pale yellow powder or crystalline material [4] [6] [8]. The physical state remains stable at room temperature, though the compound exhibits sensitivity to environmental conditions [8] [18].

The compound demonstrates air sensitivity, requiring storage under inert atmospheric conditions to prevent degradation [8] [18]. Additionally, triphenylbismuth dichloride shows heat sensitivity, necessitating storage at refrigerated temperatures between 0-10°C to maintain stability [8] [18]. These storage requirements reflect the reactive nature of the pentavalent bismuth center and its susceptibility to reduction under ambient conditions [8] [18].

Physical PropertyValue
Physical state (20°C)Solid [4] [6] [8] [18]
AppearanceWhite to pale yellow powder/crystals [4] [6] [8]
Molecular weight511.2 g/mol [4]
Exact mass510.035 g/mol [4] [2]
Storage temperature0-10°C (refrigerated) [8] [18]
Environmental sensitivityAir sensitive, heat sensitive [8] [18]

The crystalline nature of the compound is evidenced by its ability to form well-defined crystals suitable for X-ray crystallographic analysis [11] [13]. The powder form represents the more commonly encountered physical state for routine handling and synthetic applications [4] [6] [8]. The color variation from white to pale yellow may reflect slight differences in purity, crystal size, or the presence of trace impurities [4] [6] [8].

Solubility Profile and Behavior in Solvents

The solubility characteristics of triphenylbismuth dichloride reflect its organometallic nature and the presence of both hydrophobic phenyl groups and polar chlorine atoms [9] [18]. The compound exhibits poor solubility or complete insolubility in water, consistent with its predominantly organic character [9]. This hydrophobic behavior is attributed to the three phenyl groups that dominate the molecular surface and prevent effective solvation by polar protic solvents [9].

In contrast, triphenylbismuth dichloride demonstrates good solubility in various organic solvents [9] [18]. The compound is readily soluble in tetrahydrofuran, which serves as an effective solvent for organometallic compounds due to its coordinating ability and moderate polarity [18]. Chlorinated solvents such as chloroform and dichloromethane also provide excellent solvation for the compound [9] [7]. The solubility in these solvents facilitates purification procedures, including recrystallization from dichloromethane/hexane mixtures [7].

SolventSolubility
WaterPoor/Insoluble [9]
TetrahydrofuranSoluble [18]
ChloroformSoluble [9]
DichloromethaneSoluble [7] [9]
BenzeneSoluble [9]
Organic solvents (general)Generally soluble [9]

Benzene represents another suitable solvent for triphenylbismuth dichloride, reflecting the compatibility between the aromatic solvent and the phenyl-containing compound [9]. The general solubility in organic solvents enables various synthetic transformations and purification methods [9]. The solvent selection for specific applications depends on the intended use, with coordinating solvents like tetrahydrofuran being preferred for reactions where additional coordination is beneficial [18].

Thermal Properties and Stability

The thermal properties of triphenylbismuth dichloride are characterized by specific temperature ranges that define its stability and phase transitions [7] [8] [18]. The compound exhibits a well-defined melting point range of 149-153°C, which serves as an important characterization parameter for purity assessment [7]. This melting point range is consistent across different literature sources and synthetic preparations, indicating the reproducible nature of this physical property [7].

The thermal stability of triphenylbismuth dichloride is limited by its heat sensitivity, requiring careful temperature control during handling and storage [8] [18]. The compound must be stored at refrigerated temperatures between 0-10°C to prevent thermal degradation [8] [18]. This storage requirement reflects the inherent instability of pentavalent bismuth compounds under elevated temperature conditions [8] [18].

The synthesis and purification procedures for triphenylbismuth dichloride often involve thermal considerations [7]. Recrystallization processes typically employ controlled heating and cooling cycles to achieve optimal crystal formation while avoiding thermal decomposition [7]. The melting point serves as a critical quality control parameter, with deviations from the expected range indicating potential impurities or degradation products [7].

Thermal PropertyValue
Melting point149-153°C [7]
Storage temperature0-10°C [8] [18]
Thermal sensitivityHeat sensitive [8] [18]
Stability requirementRefrigerated storage [8] [18]

Hydrogen Bond Acceptor Count

2

Exact Mass

510.03548 g/mol

Monoisotopic Mass

510.03548 g/mol

Heavy Atom Count

21

UNII

D3MF7NF796

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

594-30-9

Wikipedia

Triphenylbismuth dichloride

Dates

Last modified: 08-15-2023

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